molecular formula C11H10O4 B075883 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 10410-29-4

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No. B075883
CAS RN: 10410-29-4
M. Wt: 206.19 g/mol
InChI Key: CQZZSFNTQLCLJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid often begins with related benzofuranocarboxylic acids or their esters as starting materials. For instance, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using a related benzofuranocarboxylic acid, showcasing the versatility of synthesis methods for such compounds (Krawiecka et al., 2012).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including those similar to this compound, is often confirmed using spectroscopic methods such as NMR and sometimes by X-ray crystallography. For example, the structural characterization of various benzofuran derivatives was achieved through NMR, showcasing the utility of this method in determining the molecular structure of complex organic compounds (Krawiecka et al., 2012).

Chemical Reactions and Properties

Benzofuran derivatives participate in a wide range of chemical reactions, reflecting their diverse chemical properties. For instance, the synthesis of novel polycyclic heteroaromatic compounds from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride demonstrates the reactivity of such compounds in forming complex structures (Patankar et al., 2008).

Scientific Research Applications

Antimicrobial Properties

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, as a derivative of benzofuran, has been extensively studied for its antimicrobial properties. Benzofuran and its derivatives are known for their wide range of biological and pharmacological applications. These compounds have been identified as privileged structures in the field of drug discovery, especially for designing efficient antimicrobial agents. The unique structural features of benzofuran derivatives, including this compound, make them suitable for addressing antibiotic resistance, which is a significant global problem. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been employed in treating skin diseases like cancer or psoriasis. This indicates the potential of this compound and similar compounds in developing new therapeutic agents against deadly microbes (Hiremathad et al., 2015).

Biological Activities and Drug Prospects

The benzofuran scaffold, to which this compound belongs, is widely present in natural products and demonstrates a spectrum of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The interest in benzofuran compounds has significantly increased due to these activities and their potential applications in various fields. Recent discoveries include novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity, showcasing the potential of these compounds as effective therapeutic drugs for hepatitis C disease. Additionally, benzothiophene and benzofuran scaffolds have been developed as anticancer agents, highlighting the versatility and significant medicinal chemistry research potential of these compounds, including this compound (Miao et al., 2019).

Pharmacological Properties and Potential as Alternative Medicine

Osthole, structurally related to benzofuran derivatives, exhibits multiple pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, and cardiovascular protective activities. The pharmacokinetic studies of such compounds demonstrate fast and efficient uptake and utilization in the body. The biological activities and pharmacological properties of benzofuran derivatives, including this compound, are likely related to their modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic adenosine monophosphate (cGMP) levels. This showcases the potential of these compounds as multitarget alternative medicines (Zhang et al., 2015).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells , suggesting that they may target proteins involved in cell proliferation and survival.

Mode of Action

Benzofuran derivatives have been reported to inhibit cell growth , which could be due to their interaction with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.

Biochemical Pathways

Given the reported anticancer activities of benzofuran derivatives , it is plausible that this compound may affect pathways related to cell cycle regulation, apoptosis, and signal transduction.

Result of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects , suggesting that they may induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZZSFNTQLCLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346136
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10410-29-4
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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